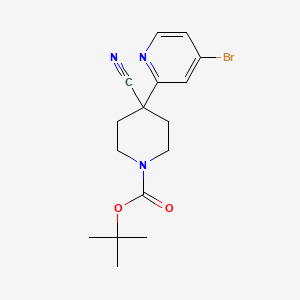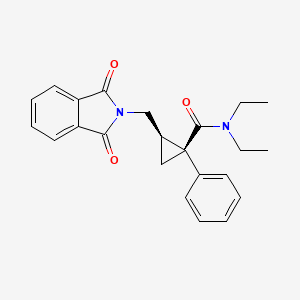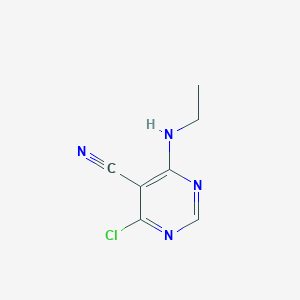
4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative known for its significant applications in medicinal chemistry. Pyrimidine derivatives are crucial in the development of various therapeutic agents due to their diverse biological activities. This compound, in particular, has garnered attention for its potential anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-(methylamino)pyrimidine-5-carbonitrile with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized pyrimidine derivatives with altered functional groups.
Reduction Products: Reduced pyrimidine derivatives with modified electronic properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) pathways
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of key molecular targets such as EGFR and COX-2. By binding to the active sites of these enzymes, it disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active sites of these targets, enhancing its inhibitory potency.
Comparación Con Compuestos Similares
- 4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile
- 4-Chloro-6-(dimethylamino)pyrimidine-5-carbonitrile
- 4-Chloro-6-(propylamino)pyrimidine-5-carbonitrile
Comparison: 4-Chloro-6-(ethylamino)pyrimidine-5-carbonitrile stands out due to its unique ethylamino group, which enhances its binding affinity to molecular targets compared to its methylamino and dimethylamino counterparts. This modification results in improved biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H7ClN4 |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
4-chloro-6-(ethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7ClN4/c1-2-10-7-5(3-9)6(8)11-4-12-7/h4H,2H2,1H3,(H,10,11,12) |
Clave InChI |
JFCUQIVYTQOGBQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C(=NC=N1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


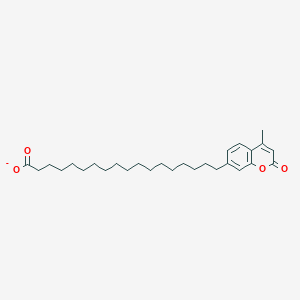
![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)


![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
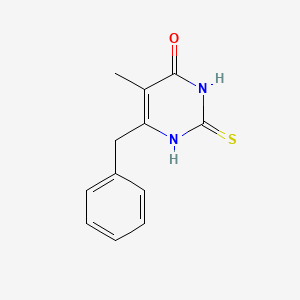


![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
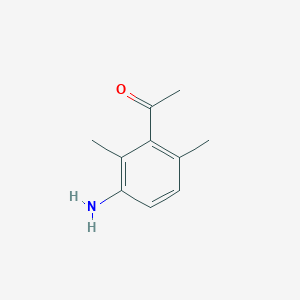
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)

